molecular formula C16H20N3NaO4S B12755944 Epicillin monosodium CAS No. 59446-81-0

Epicillin monosodium

Cat. No.: B12755944
CAS No.: 59446-81-0
M. Wt: 373.4 g/mol
InChI Key: WQSDWKIPNYFRPW-YWUHCJSESA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Epicillin Monosodium is the monosodium salt form of Epicillin, a semisynthetic antibiotic belonging to the aminopenicillin class of beta-lactam antibiotics . Its primary mechanism of action, characteristic of beta-lactam antibiotics, involves binding to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . This binding inactivates PBPs and interferes with the final transpeptidation step of peptidoglycan synthesis, disrupting the cross-linkage necessary for cell wall strength and rigidity . The inhibition of cell wall synthesis leads to the weakening of the bacterial cell wall and ultimately causes cell lysis and death . As an extended-spectrum penicillin, Epicillin is reported to have a broad antibacterial activity profile similar to that of ampicillin, with some studies indicating greater in-vitro activity against certain strains, such as Pseudomonas aeruginosa . Early research into its predecessor, Epicillin, investigated its efficacy in models of infections of the urinary, respiratory, and gastrointestinal tracts, as well as skin and soft tissue infections . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

59446-81-0

Molecular Formula

C16H20N3NaO4S

Molecular Weight

373.4 g/mol

IUPAC Name

sodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-cyclohexa-1,4-dien-1-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C16H21N3O4S.Na/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;/h3-4,7,9-11,14H,5-6,17H2,1-2H3,(H,18,20)(H,22,23);/q;+1/p-1/t9-,10-,11+,14-;/m1./s1

InChI Key

WQSDWKIPNYFRPW-YWUHCJSESA-M

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CCC=CC3)N)C(=O)[O-])C.[Na+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CCC=CC3)N)C(=O)[O-])C.[Na+]

Origin of Product

United States

Molecular Mechanism of Action of Epicillin Monosodium

Interaction with Bacterial Targets: Penicillin-Binding Proteins (PBPs)

The efficacy of epicillin (B1671483) is rooted in its ability to covalently bind to and inactivate Penicillin-Binding Proteins (PBPs). asm.orgwikipedia.org PBPs are bacterial enzymes, specifically transpeptidases, that are essential for the final steps of peptidoglycan synthesis. frontiersin.org Peptidoglycan provides the rigid framework of the bacterial cell wall, protecting the organism from osmotic stress. patsnap.com Epicillin, by mimicking the D-alanyl-D-alanine moiety of the natural peptidoglycan substrate, acts as a suicide inhibitor. researchgate.net The highly reactive β-lactam ring of epicillin is attacked by a serine residue in the active site of the PBP, forming a stable, inactive acyl-enzyme complex. wikipedia.orgmdpi.com This irreversible binding effectively halts the enzyme's function. wikipedia.org

The specific interactions between epicillin and various PBPs determine its spectrum of activity. As epicillin is functionally and structurally similar to ampicillin (B1664943), data from ampicillin binding studies serve as a close proxy for understanding its affinity for these targets. The binding affinity is often quantified by the 50% inhibitory concentration (IC50), which measures the concentration of the antibiotic required to inhibit 50% of PBP activity.

Studies have shown that aminopenicillins exhibit varying affinities for different PBPs across bacterial species. For instance, in Acinetobacter baumannii, ampicillin demonstrates a higher affinity for PBP3 compared to PBP1a. rcsb.orgnih.gov In Enterococcus faecalis, ampicillin's affinity for PBP2B has been measured, and resistance is often linked to the expression of low-affinity PBP5. asm.orgasm.org The binding affinities highlight the specific molecular interactions that underpin the antibiotic's effect.

Table 1: Binding Affinity of Ampicillin for Various Penicillin-Binding Proteins (PBPs)

Bacterial SpeciesPBP TargetIC50 (μM)Reference
Acinetobacter baumanniiPBP1a2.0 ± 0.2 rcsb.org
Acinetobacter sp.PBP33.0 ± 1.0 rcsb.orgnih.gov
Enterococcus faecalis (JH2-2)PBP2B~7.0 (3.06 µg/mL) asm.org
Enterococcus faecalis (LS4828)PBP2B~9.0 (3.93 µg/mL) asm.org
Enterococcus faeciumPBP51.8 (k₂/Kₛ M⁻¹s⁻¹) researchgate.net

IC50 values represent the concentration of ampicillin required to inhibit 50% of the PBP's activity. A lower IC50 indicates a higher binding affinity. The k₂/Kₛ value represents the acylation rate.

Crystallographic studies of PBPs complexed with ampicillin reveal the precise molecular interactions that lead to enzyme inactivation. The active site of a PBP contains a catalytic serine residue within a conserved SXXK motif. rcsb.orgportlandpress.com This serine performs a nucleophilic attack on the carbonyl carbon of the β-lactam ring of epicillin (or ampicillin). rcsb.orgbiomolther.org This reaction opens the strained ring and forms a stable covalent acyl-enzyme intermediate, effectively sequestering the enzyme. rcsb.org

The stabilization of the antibiotic within the active site is further enhanced by a network of hydrogen bonds and hydrophobic interactions. For example, in the structure of Mycobacterium tuberculosis PBP3 bound to ampicillin, the carboxylate group of the antibiotic forms hydrogen bonds with residues like Thr593 and Thr595. rcsb.org The C6 amino side chain forms additional hydrogen bonds with residues such as Asn443. rcsb.org These interactions correctly position the β-lactam ring for the nucleophilic attack by the active site serine (Ser386 in this PBP) and ensure the stability of the resulting inactive complex. rcsb.org The active site itself is formed by the convergence of three conserved motifs: SXXK, SXN, and KTG, which together create the binding pocket for both the natural substrate and the β-lactam antibiotic. rcsb.orgportlandpress.comnih.gov

Cellular Effects of Epicillin Monosodium on Bacterial Physiology

The irreversible inhibition of PBPs by epicillin triggers a cascade of events that profoundly affect bacterial structure and viability.

The primary function of PBPs is to catalyze the transpeptidation reaction that cross-links adjacent peptidoglycan strands. frontiersin.org This cross-linking is vital for the formation of a strong, mesh-like cell wall that can withstand the high internal osmotic pressure of the bacterium. patsnap.com By acylating the active site of PBPs, epicillin blocks this transpeptidation step. patsnap.commicrobenotes.com

Without the ability to create or repair these essential cross-links, the integrity of the peptidoglycan sacculus is compromised. As the bacterium continues to grow and synthesize other cellular components, the cell wall weakens. This structural failure ultimately leads to the rupture of the cell membrane and bacterial lysis. frontiersin.orgmicrobenotes.com This mechanism of action makes epicillin bactericidal, particularly against actively growing and dividing bacteria, which are constantly remodeling their cell walls. asm.org

Inhibition of specific PBPs by aminopenicillins like epicillin and ampicillin leads to distinct and observable changes in bacterial morphology. researchgate.net Bacteria possess multiple types of PBPs, each with specialized roles in cell elongation, shape maintenance, or cell division (septation). researchgate.net

When bacteria such as Escherichia coli are exposed to sub-inhibitory concentrations of ampicillin, which has a strong affinity for PBP3, cell division is blocked while cell elongation continues. researchgate.netbiorxiv.org This results in a characteristic morphological change known as filamentation, where bacteria grow into long, thread-like structures without dividing. asm.orgnih.govnii.ac.jp Inhibition of other PBPs, such as PBP2 (involved in maintaining rod shape) or PBP5 (involved in cell diameter and contour), can lead to the formation of ovoid, spherical, or irregularly shaped cells. researchgate.netasm.org These morphological aberrations are a direct consequence of the disruption of the carefully orchestrated process of peptidoglycan synthesis and remodeling. asm.org

Comparative Analysis of Epicillin's Mechanism with Other Beta-Lactam Antibiotics

Epicillin belongs to the aminopenicillin subgroup within the broader class of beta-lactam antibiotics. While all beta-lactams share the fundamental mechanism of inhibiting PBPs, there are key differences between the subgroups, including natural penicillins, cephalosporins, and carbapenems. libretexts.orglumenlearning.com These differences relate to their chemical structure, spectrum of activity, PBP targets, and susceptibility to bacterial resistance mechanisms like β-lactamase enzymes. lumenlearning.comwikipedia.orgnps.org.au

Aminopenicillins (e.g., Epicillin, Ampicillin): The presence of an amino group on the acyl side chain enhances their ability to penetrate the outer membrane of some Gram-negative bacteria, broadening their spectrum compared to natural penicillins. lumenlearning.com They are, however, generally susceptible to hydrolysis by β-lactamase enzymes. microbenotes.com

Natural Penicillins (e.g., Penicillin G): These have a narrower spectrum, primarily effective against Gram-positive bacteria and some Gram-negative cocci, as they are less able to penetrate the outer membrane of most Gram-negative rods. hawaii.edu

Cephalosporins: These feature a dihydrothiazine ring fused to the β-lactam core, which confers greater resistance to many β-lactamases compared to penicillins. lumenlearning.com They are classified into "generations" with an expanding spectrum of activity against Gram-negative bacteria in later generations. lumenlearning.com

Carbapenems (e.g., Imipenem, Meropenem): Possessing a unique carbapenem (B1253116) ring structure and a different side chain stereochemistry, carbapenems have the broadest spectrum of activity of all beta-lactams. wikipedia.orgmicrobiologyresearch.org They are highly resistant to hydrolysis by most β-lactamases, including extended-spectrum β-lactamases (ESBLs), making them crucial for treating multidrug-resistant infections. microbenotes.comwikipedia.org Their potency stems from their ability to bind to a wide range of PBPs with high affinity. microbiologyresearch.org

Table 2: Comparative Features of Beta-Lactam Antibiotic Classes

FeatureAminopenicillins (e.g., Epicillin)Natural Penicillins (e.g., Penicillin G)CephalosporinsCarbapenems
Core Structureβ-lactam ring fused to a thiazolidine (B150603) ringβ-lactam ring fused to a thiazolidine ringβ-lactam ring fused to a dihydrothiazine ringβ-lactam ring fused to a pyrroline (B1223166) ring (unsaturated)
Spectrum of ActivityBroad (Gram-positive and some Gram-negative) empendium.comNarrow (Mainly Gram-positive) hawaii.eduBroad (Varies by generation, increasing Gram-negative coverage) lumenlearning.comVery Broad (Gram-positive, Gram-negative, and anaerobes) wikipedia.orgmicrobiologyresearch.org
β-Lactamase StabilityGenerally low; often combined with an inhibitorLowHigher than penicillins lumenlearning.comVery high microbenotes.comwikipedia.org
Primary AdvantageEnhanced Gram-negative activity over natural penicillins lumenlearning.comEffective for susceptible Gram-positive infectionsBroad spectrum and improved stability lumenlearning.comPotency against multidrug-resistant bacteria wikipedia.org

Bacterial Resistance Mechanisms to Epicillin Monosodium

Enzymatic Inactivation: Beta-Lactamase Production and Hydrolysis of Epicillin (B1671483)

The most prevalent mechanism of resistance to epicillin is the production of β-lactamase enzymes. nih.govfrontiersin.org These enzymes catalytically hydrolyze the amide bond within the characteristic four-membered β-lactam ring of epicillin. frontiersin.orgmdpi.comnih.gov This action structurally modifies the antibiotic, rendering it incapable of binding to its target, the penicillin-binding proteins (PBPs), and thus neutralizes its antibacterial effect. frontiersin.orgwikipedia.org The genes encoding these enzymes are often located on mobile genetic elements like plasmids, which facilitates their rapid spread among different bacterial populations. msdmanuals.comebi.ac.uk

Characterization of Beta-Lactamase Types Affecting Epicillin

Epicillin is susceptible to hydrolysis by a wide array of β-lactamases belonging to different molecular classes. These enzymes are broadly categorized into four classes based on amino acid sequence homology: A, B, C, and D. frontiersin.orgmsdmanuals.comnih.gov Classes A, C, and D are serine hydrolases, while Class B enzymes are metallo-β-lactamases that require zinc for activity. frontiersin.orgmsdmanuals.comnih.gov

Specifically, aminopenicillins like epicillin are readily broken down by:

Class A β-lactamases: This is the most common class and includes the widespread TEM-1, TEM-2, and SHV-1 enzymes, which efficiently hydrolyze penicillins. frontiersin.orgmdpi.comnih.gov Extended-spectrum β-lactamases (ESBLs) within this class, such as certain TEM, SHV, and CTX-M variants, also readily inactivate epicillin. frontiersin.orgmsdmanuals.com

Class C β-lactamases: Known as cephalosporinases (e.g., AmpC), these enzymes can also hydrolyze penicillins, although they are typically more active against cephalosporins. nih.govnih.gov

Class D β-lactamases: This group, also known as oxacillinases (OXAs), can hydrolyze penicillins like epicillin. msdmanuals.comnih.gov

Class B metallo-β-lactamases (MBLs): Enzymes like NDM, VIM, and IMP have a very broad substrate profile and can hydrolyze virtually all β-lactam antibiotics, including epicillin, with the exception of monobactams. msdmanuals.com

The following table summarizes key β-lactamase types known to confer resistance to aminopenicillins such as epicillin.

Ambler ClassFunctional GroupRepresentative EnzymesPrimary MechanismTypical Genetic Location
Class A Penicillinases, ESBLsTEM-1, SHV-1, CTX-M-15Serine-based hydrolysis of penicillins and cephalosporins. frontiersin.orgebi.ac.ukPlasmids, Chromosomes msdmanuals.comebi.ac.uk
Class B Metallo-β-lactamases (MBLs)NDM-1, VIM, IMPZinc-dependent hydrolysis of a broad range of β-lactams. msdmanuals.comnih.govPlasmids, Chromosomes msdmanuals.com
Class C CephalosporinasesAmpC, P99, FOX-1Serine-based hydrolysis, primarily of cephalosporins but also penicillins. nih.govnih.govChromosomes msdmanuals.com
Class D Oxacillinases (OXAs)OXA-48Serine-based hydrolysis of penicillins and, in some variants, carbapenems. msdmanuals.comnih.govPlasmids msdmanuals.com

Kinetic Studies of Epicillin Hydrolysis by Beta-Lactamases

The kinetics of β-lactam hydrolysis by serine β-lactamases follow a two-step mechanism involving acylation and deacylation. nih.govresearchgate.net First, a serine residue in the enzyme's active site attacks the β-lactam ring, forming a covalent acyl-enzyme intermediate. mdpi.commdpi.com Subsequently, a water molecule hydrolyzes this intermediate, releasing the inactivated antibiotic and regenerating the free enzyme. mdpi.commdpi.com For many penicillins hydrolyzed by enzymes like TEM-1, the deacylation step is rate-limiting. nih.gov

While specific kinetic parameters (kcat, Km) for epicillin are not widely documented in the provided search results, studies on similar penicillins with enzymes like TEM-1 provide insight. For instance, the hydrolysis of penicillins by TEM-1 is generally efficient. nih.gov Mutations in β-lactamases can alter these kinetics significantly. The G238S substitution in TEM-1, for example, decreases its activity against penicillins by reducing the deacylation rate, while simultaneously increasing its efficiency against cephalosporins by improving the acylation rate. nih.gov This demonstrates how enzymatic function can evolve to broaden the resistance spectrum.

Target Site Modifications: Alterations in Penicillin-Binding Proteins (PBPs)

A second major resistance strategy involves alterations to the molecular target of epicillin: the penicillin-binding proteins (PBPs). nih.govnih.gov PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. wikipedia.orgnih.gov By binding to PBPs, β-lactam antibiotics inhibit this synthesis, leading to cell lysis. wikipedia.org Bacteria can develop resistance by acquiring mutations in the genes encoding PBPs, which reduces the binding affinity of the antibiotic to its target. nih.govplos.org This allows cell wall synthesis to continue even in the presence of the drug. plos.org This mechanism is particularly prominent in Gram-positive bacteria like Streptococcus pneumoniae and is also seen in Gram-negative species like Haemophilus influenzae. nih.govmdpi.comnih.gov

Genetic Basis of PBP Mutations Conferring Resistance

Resistance due to PBP modification arises from genetic mutations in the PBP-encoding genes. mdpi.com In many streptococcal species, resistance develops through a stepwise accumulation of mutations in several PBP genes, particularly pbp1a, pbp2b, and pbp2x. etflin.comnih.gov These changes can be point mutations or larger recombination events where a portion of the gene is replaced with DNA from a related bacterial species, creating a "mosaic" gene that codes for a low-affinity PBP. etflin.comnih.gov

For example, in S. pneumoniae, alterations in PBP2x and PBP2b are associated with initial low-level penicillin resistance, while additional changes in PBP1a are required for high-level resistance. etflin.comnih.gov In Haemophilus influenzae, resistance can be conferred by mutations in the ftsI gene, which encodes PBP3. mdpi.comnih.gov Specific amino acid substitutions, such as N526K or R517H, are linked to reduced susceptibility to aminopenicillins. mdpi.comnih.gov

The following table lists key genes and bacterial species where PBP mutations are a known mechanism of resistance to penicillins.

Gene(s)Encoded PBP(s)Associated BacteriaType of Genetic Change
pbp1a, pbp2b, pbp2xPBP1a, PBP2b, PBP2xStreptococcus pneumoniaePoint mutations, mosaic gene formation through recombination. etflin.comnih.gov
ftsIPBP3Haemophilus influenzaePoint mutations leading to amino acid substitutions (e.g., N526K). mdpi.comnih.gov
pbp4PBP4Enterococcus faecalisPoint mutations near catalytic sites, deletions in promoter region. frontiersin.org
mecAPBP2aStaphylococcus aureus (MRSA)Acquisition of a new gene encoding a low-affinity PBP. reactgroup.orgbritannica.com

Structural Impact of PBP Modifications on Epicillin Binding

Mutations in PBP genes lead to structural changes in the encoded proteins, particularly in or near the active site where the antibiotic binds. nih.govosti.gov These alterations can prevent the antibiotic from docking effectively. For example, in some resistant PBP variants, amino acid substitutions can narrow the entrance to the active site, sterically hindering the entry of bulky β-lactam molecules. nih.gov In other cases, the conformational changes alter the geometry of the catalytic serine residue, making it less accessible or reactive to the antibiotic. osti.govnih.gov

Efflux Pump Systems in Epicillin Monosodium Resistance

A third mechanism of resistance is the active transport of epicillin out of the bacterial cell by efflux pumps. reactgroup.orgnih.gov These are transmembrane protein complexes that recognize and expel a wide variety of toxic compounds, including antibiotics, from the cytoplasm or periplasm. frontiersin.orgnih.gov By actively reducing the intracellular concentration of epicillin, efflux pumps prevent the antibiotic from reaching a high enough concentration to effectively inhibit its PBP targets. reactgroup.orgfrontiersin.org

Efflux pumps are found in both Gram-positive and Gram-negative bacteria and can often confer resistance to multiple classes of antibiotics, contributing to multidrug resistance (MDR). frontiersin.orgmdpi.com In Gram-negative bacteria, tripartite systems like the AcrAB-TolC pump in E. coli are particularly effective. nih.gov This system spans the inner membrane, periplasm, and outer membrane, forming a continuous channel to expel drugs from the cell. nih.gov Overexpression of the genes encoding these pumps, often due to mutations in regulatory genes, can significantly increase resistance levels. mdpi.comnih.gov While less studied specifically for epicillin, efflux pumps that transport other β-lactams are known to be present in a wide range of pathogens and contribute to intrinsic and acquired resistance. mdpi.commdpi.com

Identification and Characterization of Relevant Efflux Pumps

Efflux pumps are transmembrane proteins that actively extrude a wide array of toxic compounds, including antibiotics like Epicillin, from the bacterial cytoplasm or periplasm. reactgroup.orgnih.gov This process lowers the intracellular antibiotic concentration, preventing it from reaching its target—the penicillin-binding proteins (PBPs). reactgroup.org In Gram-negative bacteria, the most significant efflux pumps belong to the Resistance-Nodulation-Division (RND) family. mdpi.comfrontiersin.org These pumps form tripartite systems that span both the inner and outer membranes. nih.govmdpi.com

Key efflux pump families implicated in beta-lactam resistance include:

Resistance-Nodulation-Division (RND) Family : This is the most potent family in Gram-negative bacteria, responsible for resistance to a broad spectrum of drugs, including beta-lactams. mdpi.comfrontiersin.org Notable examples are the AcrAB-TolC system in Escherichia coli and the MexAB-OprM system in Pseudomonas aeruginosa, both of which are known to export penicillins. nih.govjidc.orgmdpi.com

Major Facilitator Superfamily (MFS) : These pumps are also common and can transport a variety of substrates. While some MFS pumps are known to confer resistance to other antibiotic classes, their role in Epicillin resistance is often secondary to RND pumps. nih.govmdpi.com

ATP-Binding Cassette (ABC) Superfamily : These pumps utilize ATP hydrolysis to power the transport of substrates across the cell membrane. frontiersin.orgnih.gov

Small Multidrug Resistance (SMR) Family : This family consists of smaller proteins that typically function as drug/proton antiporters. frontiersin.org

Multidrug and Toxic Compound Extrusion (MATE) Family : These pumps are involved in the extrusion of various toxic compounds and some antibiotics. frontiersin.orgnih.gov

The overexpression of these chromosomally encoded pumps is a common mechanism leading to clinically significant resistance. mdpi.commdpi.com

Table 1: Major Efflux Pump Families Involved in Antibiotic Resistance
Efflux Pump FamilyExample SystemCommonly Found InSubstrates Including β-lactams
Resistance-Nodulation-Division (RND)AcrAB-TolCEscherichia coli, Salmonella spp.Penicillins, Fluoroquinolones, Tetracyclines
Resistance-Nodulation-Division (RND)MexAB-OprMPseudomonas aeruginosaPenicillins, Quinolones, Tetracycline
Major Facilitator Superfamily (MFS)NorAStaphylococcus aureusFluoroquinolones, some biocides
ATP-Binding Cassette (ABC)MacAB-TolCEscherichia coliMacrolides

Regulatory Mechanisms of Efflux Pump Expression

The expression of efflux pump genes is tightly controlled, often by local transcriptional repressors encoded near the pump genes themselves. frontiersin.org For instance, the acrAB operon is regulated by the AcrR repressor. frontiersin.org Overexpression of these pumps, leading to enhanced antibiotic resistance, typically arises from mutations in these regulatory genes. mdpi.comtandfonline.com

Global regulatory networks and two-component systems (TCS) also play a crucial role in modulating efflux pump expression in response to environmental stress, including the presence of antibiotics. mdpi.com The BaeSR TCS in E. coli and Salmonella, for example, can upregulate the expression of the MdtABC efflux pump, increasing resistance to several beta-lactams. mdpi.com Similarly, global regulators like MarA, SoxS, and RamA can activate the transcription of the AcrAB-TolC system, contributing to a multidrug-resistant phenotype. frontiersin.org

Reduced Outer Membrane Permeability and Porin Alterationsfrontiersin.orgresearchgate.net

In Gram-negative bacteria, the outer membrane acts as a formidable barrier, limiting the influx of many antibiotics. mdpi.com Hydrophilic drugs like Epicillin must traverse this barrier through water-filled protein channels known as porins. mdpi.comnih.gov

Role of Porins in Epicillin Uptake

Porins are beta-barrel proteins that form channels allowing the passive diffusion of small, hydrophilic molecules (generally under 600 Da) across the outer membrane. acs.org In many Gram-negative pathogens, such as E. coli, the major non-specific porins OmpF and OmpC are the primary entry gates for beta-lactam antibiotics, including ampicillin (B1664943) and by extension, Epicillin. frontiersin.orgnih.gov The efficiency of antibiotic entry is determined by the size, charge, and structure of the porin channel. nih.gov OmpF, for instance, generally forms a slightly larger pore than OmpC, making it a more efficient channel for certain antibiotics. nih.gov

Mechanisms of Porin Downregulation or Modification

Bacteria can develop resistance by reducing the uptake of Epicillin through two main strategies involving porins:

Downregulation or Loss of Porins : Bacteria can decrease the expression of porin genes, leading to fewer channels in the outer membrane. researchgate.netbiorxiv.org This is a common mechanism of resistance to beta-lactams and other antibiotics. nih.govnih.gov For example, the loss of OmpF porins in E. coli is frequently observed in clinical isolates resistant to carbapenems and other beta-lactams. nih.gov This reduction in porin expression is often a result of mutations in the regulatory genes that control porin synthesis, such as ompR. biorxiv.org

Porin Modification : Mutations in the porin genes themselves can lead to the production of altered proteins with narrower channels or modified internal loop structures. nih.govresearchgate.net These structural changes can physically obstruct the passage of antibiotic molecules or alter the electrostatic potential within the channel, repelling the drug and thereby reducing its influx. researchgate.net In Neisseria meningitidis, a single amino acid change in the PorB porin has been shown to cause ampicillin resistance. researchgate.net

These porin-related resistance mechanisms often act synergistically with other defenses, such as the production of beta-lactamase enzymes or the overexpression of efflux pumps, to achieve higher levels of resistance. nih.gov

Table 2: Key Porins and Their Role in Epicillin (β-Lactam) Resistance
PorinBacteriumFunctionResistance Mechanism
OmpFEscherichia coliMajor channel for β-lactam entry. frontiersin.orgDownregulation or mutational alteration to narrow the pore. researchgate.netnih.gov
OmpCEscherichia coliSecondary channel for β-lactam entry. nih.govDownregulation or mutation. frontiersin.orgnih.gov
OmpK35/OmpK36Klebsiella pneumoniaeHomologs of OmpF/OmpC; primary channels for β-lactam entry. nih.govLoss of one or both porins is a major cause of resistance. nih.govnih.gov
OprDPseudomonas aeruginosaSpecific channel for carbapenems and basic amino acids. jidc.orgDownregulation is a key mechanism of carbapenem (B1253116) resistance. jidc.org

Genetic Basis of Resistance Dissemination

The rapid spread of antibiotic resistance is largely due to the ability of bacteria to share resistance genes among themselves, even between different species. reactgroup.orgwikipedia.org This process, known as horizontal gene transfer (HGT), is a primary driver in the evolution of multidrug-resistant pathogens. wikipedia.orgcdnsciencepub.com

Horizontal Gene Transfer Mechanisms (Conjugation, Transduction, Transformation)researchgate.netreactgroup.orgdovepress.com

Bacteria employ three primary mechanisms to exchange genetic material:

Conjugation : This process involves the direct transfer of genetic material from a donor to a recipient bacterium through cell-to-cell contact, often mediated by a pilus. reactgroup.org The transferred DNA is typically in the form of a plasmid, a small, circular, self-replicating DNA molecule. lakeforest.edu Plasmids frequently carry multiple antibiotic resistance genes (ARGs), including those for beta-lactamases that degrade Epicillin, efflux pumps, and enzymes that modify the antibiotic's target. nih.govnih.gov Conjugation is considered a highly efficient mechanism for spreading resistance, particularly within the dense bacterial populations of the gastrointestinal tract. dovepress.comlakeforest.edu

Transduction : In transduction, bacterial DNA is transferred from one bacterium to another by a bacteriophage (a virus that infects bacteria). reactgroup.orgdovepress.com During the phage's replication cycle, it can accidentally package a fragment of the host bacterium's DNA, which may contain resistance genes. When this phage infects a new bacterium, it injects the previously packaged DNA, potentially integrating the resistance gene into the new host's genome. cdnsciencepub.comdovepress.com This mechanism plays a significant role in the dissemination of genes encoding virulence factors and antibiotic resistance. wikipedia.org

Transformation : This is the process by which some bacteria can take up free-floating DNA from their immediate environment. reactgroup.orglakeforest.edu This DNA often comes from dead, lysed bacteria. If the captured DNA fragment contains a resistance gene, the recipient cell can incorporate it into its own chromosome or a plasmid through homologous recombination, thereby acquiring the resistance trait. nih.gov Natural competence for transformation is a trait found in several bacterial species, including Haemophilus influenzae and Streptococcus pneumoniae. nih.gov

These HGT mechanisms ensure that advantageous genes, such as those conferring resistance to Epicillin, can be rapidly disseminated throughout bacterial communities, posing a significant challenge to effective antimicrobial therapy. nih.govelifesciences.org

Role of Mobile Genetic Elements (Plasmids, Transposons)

The dissemination of antibiotic resistance is significantly accelerated by the horizontal transfer of genes, a process largely mediated by mobile genetic elements (MGEs). nih.gov In the context of this compound, a semi-synthetic aminopenicillin, the primary mechanism of resistance, the production of β-lactamase enzymes, is frequently encoded by genes located on these MGEs. nih.govnih.gov Plasmids and transposons are particularly crucial in the spread of resistance determinants among bacterial populations. nih.govwikipedia.org

Plasmids are extrachromosomal DNA molecules that can replicate independently of the bacterial chromosome and can be transferred between bacteria through a process called conjugation. wikipedia.org These genetic elements can carry a variety of genes, including those conferring resistance to multiple classes of antibiotics. irb.hr For aminopenicillins like epicillin, plasmids often carry β-lactamase genes, such as the widespread blaTEM and blaSHV variants. nih.gov The presence of these genes on conjugative plasmids allows for their rapid spread not only within a single bacterial species but also across different species, contributing to the widespread emergence of resistance. wikipedia.orgirb.hr

Transposons, or "jumping genes," are segments of DNA that can move from one location to another within a genome or between different DNA molecules, such as from a chromosome to a plasmid. scirp.orgnih.gov This mobility allows for the capture and dissemination of resistance genes. scirp.org Transposons often carry antibiotic resistance genes, and their insertion into plasmids can create a potent combination for the spread of resistance. irb.hrscirp.org For instance, a transposon carrying a β-lactamase gene can jump onto a plasmid, which can then be transferred to another bacterium. scirp.org Some common transposons known to carry ampicillin resistance, a close relative of epicillin, include Tn3. scirp.org

Integrons are another type of mobile genetic element that plays a significant role in the acquisition and expression of resistance genes. scirp.org While not mobile on their own, they are often found within transposons and on plasmids. scirp.org Integrons possess a site-specific recombination system that allows them to capture and express gene cassettes, which can contain antibiotic resistance genes. nih.gov The accumulation of multiple gene cassettes within an integron can lead to a multi-drug resistant phenotype.

The co-localization of genes for resistance to different classes of antibiotics on the same plasmid or transposon is a common phenomenon. This means that the use of one antibiotic can select for bacteria that are resistant to a range of other, unrelated antibiotics.

Table 1: Key Mobile Genetic Elements in the Dissemination of Aminopenicillin Resistance

Mobile Genetic ElementDescriptionRole in Resistance to Epicillin (and related Aminopenicillins)
Plasmids Extrachromosomal, self-replicating DNA molecules transferred via conjugation. wikipedia.orgCarry β-lactamase genes (e.g., blaTEM, blaSHV), facilitating their rapid spread among diverse bacterial populations. nih.govmdpi.com
Transposons "Jumping genes" that move between DNA molecules (chromosome, plasmids). scirp.orgFacilitate the transfer of β-lactamase genes onto plasmids, contributing to the creation of multi-drug resistance plasmids. irb.hrscirp.org
Integrons Genetic elements that capture and express gene cassettes containing resistance genes; often located on transposons and plasmids. scirp.orgCan incorporate β-lactamase gene cassettes, contributing to multi-drug resistance profiles in bacteria.

Evolutionary Dynamics of Epicillin Resistance Development

The development of bacterial resistance to this compound is a clear example of evolution by natural selection. berkeley.eduwikipedia.org The widespread use of penicillins has exerted immense selective pressure on bacterial populations, favoring the survival and proliferation of resistant strains. icr.org This evolutionary process is driven by a combination of random mutations and the horizontal transfer of pre-existing resistance genes. wikipedia.orgmo.gov

The initial exposure of a bacterial population to epicillin will eliminate the susceptible individuals, while those with some level of intrinsic or acquired resistance will survive. mo.gov These surviving bacteria will then reproduce, passing on their resistance traits to subsequent generations. mo.gov Over time, this leads to a significant increase in the prevalence of resistance within the bacterial population. icr.org

Several key evolutionary pathways contribute to the development of high-level resistance to epicillin:

Stepwise Mutation: Bacteria can acquire resistance through a series of mutations in their own chromosomal DNA. For instance, mutations in the genes encoding for penicillin-binding proteins (PBPs), the primary targets of β-lactam antibiotics, can reduce the binding affinity of epicillin, thereby rendering the antibiotic less effective. asm.org While a single mutation may only confer a small increase in resistance, the accumulation of multiple mutations over time can lead to clinically significant levels of resistance. asm.org

Gene Amplification: In some cases, bacteria can increase the copy number of a resistance gene, leading to the overproduction of the resistance-conferring protein, such as a β-lactamase. This increased production can overwhelm the antibiotic, allowing the bacterium to survive at higher concentrations of the drug.

Horizontal Gene Transfer: As discussed in the previous section, the acquisition of resistance genes via plasmids and transposons is a major driver of resistance evolution. nih.gov This process allows for the rapid dissemination of highly effective resistance mechanisms, such as potent β-lactamases, across different bacterial lineages, dramatically accelerating the evolutionary response to antibiotic pressure. Clinical isolates often harbor multiple β-lactamases, which can have overlapping catalytic activities and contribute to different evolutionary paths to resistance. asm.org

Fitness Costs and Compensatory Evolution: The acquisition of resistance mechanisms can sometimes come at a fitness cost to the bacterium, such as a reduced growth rate or virulence. asm.org However, bacteria can often overcome these initial fitness costs through subsequent compensatory mutations. These mutations, which occur in other genes, can alleviate the negative effects of the resistance determinant without compromising the resistance itself. This process of compensatory evolution stabilizes the resistant phenotype in the bacterial population, even in the absence of the antibiotic.

The evolutionary trajectory of resistance is not always a simple, linear path. The presence of multiple β-lactamases in a single clinical isolate can create a more complex selective landscape. asm.org The interplay between different resistance mechanisms, their associated fitness costs, and the potential for compensatory evolution all contribute to the dynamic and ongoing evolution of resistance to epicillin and other β-lactam antibiotics.

Pharmacokinetic Studies of Epicillin Monosodium in Preclinical Animal Models

Absorption Characteristics in Various Animal Species (e.g., mice, rats)

Studies investigating the intestinal absorption of epicillin (B1671483) have been conducted in rats. Research comparing the absorption kinetics of several aminopenicillins revealed that the intestinal absorption of epicillin in rats is best described by Michaelis-Menten kinetics nih.gov. This suggests that the absorption process is carrier-mediated and can become saturated at higher concentrations. This characteristic is shared with cyclacillin, another aminopenicillin, while amoxicillin (B794) and ampicillin (B1664943) absorption is described by a combination of first-order and Michaelis-Menten kinetics nih.gov.

Table 1: Intestinal Absorption Kinetics of Epicillin in Rats

Animal ModelAbsorption Kinetics ModelKey FindingReference
RatMichaelis-MentenIndicates a saturable, carrier-mediated absorption process in the intestine. nih.gov

Distribution Profiles in Animal Tissues and Biological Fluids

The distribution of epicillin has been studied in rabbits. Following intravenous administration, epicillin demonstrates a distribution pattern that can be described by a two-compartment open model springernature.com. A notable finding from these studies is that epicillin exhibits a higher total volume of distribution and a larger tissue volume of distribution compared to ampicillin springernature.com. This suggests that epicillin may penetrate tissues more extensively than ampicillin. The total and tissue volumes of distribution for epicillin were found to be consistent across different doses springernature.com.

In rats, while specific tissue concentration data for epicillin is limited, studies on the closely related ampicillin have shown its distribution into various organs, including the lungs, muscle, heart, spleen, and testes, although at levels lower than in the serum bohrium.com. Given the structural similarity, it is plausible that epicillin follows a comparable distribution pattern.

Table 2: Distribution Characteristics of Epicillin in Rabbits

ParameterFindingComparison with AmpicillinReference
Pharmacokinetic ModelTwo-compartment open modelSimilar to ampicillin springernature.com
Total Volume of DistributionHigher than ampicillinIndicates more extensive distribution springernature.com
Tissue Volume of DistributionHigher than ampicillinSuggests greater tissue penetration springernature.com

Metabolism and Biotransformation Pathways in Animal Systems

For many penicillins, a primary metabolic pathway involves the enzymatic hydrolysis of the β-lactam ring, which leads to the formation of inactive penicilloic acid derivatives springernature.com. Studies on amoxicillin in rats have identified metabolites such as amoxicilloic acid and amoxicillin diketopiperazine bohrium.comnih.gov. It is hypothesized that epicillin undergoes a similar biotransformation, resulting in the corresponding epicilloic acid. However, direct experimental evidence from animal models confirming the presence of this and other potential metabolites of epicillin is currently lacking.

The primary enzyme responsible for the degradation of penicillins is β-lactamase, which is produced by various bacteria and leads to antibiotic resistance springernature.com. In terms of host metabolism, the enzymatic processes involved in the biotransformation of epicillin in animal systems have not been specifically elucidated. For other β-lactams, metabolism can occur in the liver, involving cytochrome P450 enzymes for some compounds, though renal excretion of the unchanged drug is often the primary elimination route springernature.com. In vitro studies using animal liver microsomes could provide insights into the potential for hepatic metabolism of epicillin, but such specific data is not currently available springernature.comnih.gov.

Excretion Routes and Clearance Rates in Animal Models

The excretion of epicillin has been investigated in rabbits. Following intravenous administration, epicillin is eliminated from the body through both glomerular filtration and tubular secretion in the kidneys springernature.com. This dual mechanism of renal excretion is common for many penicillins. The clearance of epicillin in rabbits also suggests the involvement of tubular reabsorption springernature.com.

Table 3: Excretion of Epicillin in Rabbits

Excretion RouteMechanismsReference
RenalGlomerular Filtration, Tubular Secretion, Tubular Reabsorption springernature.com

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Animal Studies

Specific pharmacokinetic/pharmacodynamic (PK/PD) models for epicillin in preclinical animal models have not been identified in the reviewed literature. However, PK/PD modeling is a well-established tool for optimizing the dosing regimens of β-lactam antibiotics in general researchgate.net.

For β-lactams, the primary PK/PD index associated with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC) of the target pathogen nih.gov. Preclinical infection models, such as the neutropenic murine thigh infection model, are commonly used to determine the magnitude of this index required for a specific antibacterial effect (e.g., bacteriostasis or a 1-log reduction in bacterial count) nih.gov.

For aminopenicillins like ampicillin, PK/PD studies in mice have been used to define the %fT > MIC targets for efficacy against various pathogens nih.gov. For instance, in a murine thigh infection model with Enterococcus faecalis, the efficacy of the ampicillin-ceftriaxone combination was linked to the time the drug concentrations exceeded the MIC nih.gov. It is anticipated that a similar PK/PD relationship would govern the efficacy of epicillin, and such models would be instrumental in translating preclinical findings to potential clinical applications.

Predictive Value of Animal PK/PD Models for Antibiotic Efficacy

Animal infection models play a significant role in the preclinical assessment of new antibiotics, the optimization of dosing for clinically approved drugs, and the establishment or confirmation of susceptibility breakpoints. nih.gov The primary objective of these animal model studies is to simulate human infectious diseases, thereby enabling robust PK/PD analyses to determine the optimal drug exposures that correlate with therapeutic success. nih.gov For beta-lactam antibiotics, including penicillins like epicillin, the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC) is the PK/PD index that best predicts the relationship between antibiotic exposure and its bactericidal effect. nih.gov

Preclinical animal studies, such as the neutropenic thigh infection model, have been extensively utilized to support the selection of dosing regimens for clinical development and the evaluation of susceptibility breakpoints. frontiersin.org For the majority of beta-lactam antibiotics studied, these preclinical models have consistently shown that a %fT > MIC of approximately 40–70% is required to achieve a 1-log reduction in colony-forming units (CFU). frontiersin.org Specifically, penicillin-based beta-lactams generally require a %fT > MIC of 50–60% for maximal effects. frontiersin.org

The data derived from these validated animal infection models are critical for designing dosing regimens that aim to maximize efficacy while minimizing the duration and cost of clinical trials. nih.gov By establishing a quantitative relationship between drug exposure and antimicrobial effect, these models serve as a vital bridge between in vitro susceptibility data and clinical outcomes. nih.gov

A comparative pharmacokinetic study in rabbits provides some insight into the disposition of epicillin. nih.gov When administered intravenously, the blood levels of epicillin followed a biexponential course, suggesting a two-compartment open model. nih.gov The study indicated that epicillin has a more slowly decreasing tissue level and a higher total volume of distribution compared to ampicillin. nih.gov

Table 1: Comparative Pharmacokinetic Parameters of Epicillin and Ampicillin in Rabbits

ParameterEpicillinAmpicillin
Pharmacokinetic ModelTwo-compartment open modelTwo-compartment open model
Tissue Level DeclineSlowerFaster
Total Volume of DistributionHigherLower
Tissue Volume of DistributionHigherLower

Quantitative Relationships between Exposure and Antimicrobial Effect

The quantitative relationship between drug exposure and the antimicrobial effect of beta-lactam antibiotics is well-established, with %fT > MIC being the most predictive pharmacodynamic index. nih.govelsevier.es This index is based on the principle that the efficacy of beta-lactams is more dependent on the duration of exposure above a critical concentration (the MIC) rather than the peak concentration achieved.

While specific in vivo PK/PD studies correlating epicillin exposure with antimicrobial outcomes are not extensively documented, the principles governing other aminopenicillins can be extrapolated. For penicillin-based beta-lactams, a %fT > MIC of 50–60% is generally associated with maximal bactericidal activity in preclinical models. frontiersin.org

In a study comparing the in vivo efficacy of epicillin, ampicillin, and amoxicillin in experimental mouse infections, epicillin was found to be similar to or slightly less active than ampicillin. nih.gov Both epicillin and ampicillin were significantly less effective than amoxicillin against the majority of infections when administered orally or subcutaneously. nih.gov This difference in efficacy can often be explained by variations in their pharmacokinetic profiles, which would affect the duration that drug concentrations remain above the MIC of the infecting pathogen.

The relationship between in vitro susceptibility (MIC) and in vivo activity is generally strong for many antibiotics in animal models. nih.gov For instance, studies with other beta-lactams have shown a significant correlation between the MIC and the dose required to achieve a bacteriostatic effect. nih.gov

Table 2: General PK/PD Targets for Beta-Lactam Antibiotics in Preclinical Models

Pharmacodynamic EndpointRequired %fT > MIC (Penicillins)Required %fT > MIC (Cephalosporins)Required %fT > MIC (Carbapenems)
Stasis (No change in bacterial count)~30%30-40%~20%
1-2 log10 CFU reduction40-50%60-70%~30%
Maximal Effect50-60%>70%~40%

The data presented in Table 2 is a generalized representation for different classes of beta-lactam antibiotics based on numerous preclinical studies. frontiersin.org These values serve as a foundational guide for the development and dosage regimen design for new and existing antibiotics, including epicillin. The specific target for epicillin would ideally be confirmed through dedicated in vivo studies that correlate its unique pharmacokinetic profile with microbiological outcomes against specific pathogens.

Preclinical in Vitro Studies of Epicillin Monosodium Antimicrobial Activity

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinationuem.br

The evaluation of a new antimicrobial agent begins with determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a specific bacterial strain in vitro. idexx.dknih.govidexx.combmglabtech.com The MBC is the lowest concentration that results in a 99.9% reduction (a 3-log10 decrease) in the initial bacterial inoculum, indicating the agent's bactericidal (killing) capability. bmglabtech.commicrobe-investigations.comcreative-diagnostics.com

Epicillin (B1671483), a semisynthetic penicillin, has been tested against a variety of bacterial strains to determine its spectrum of activity. The susceptibility of a given bacterium to an antibiotic is strain-dependent. idexx.dk While a comprehensive, centralized database of Epicillin's MIC and MBC values is not available, research indicates its activity is primarily against Gram-positive organisms and some Gram-negative bacteria, which is characteristic of aminopenicillins.

The following table represents illustrative MIC and MBC values for antibiotics in the same class as Epicillin against common bacterial pathogens to provide context for expected activity.

Bacterial StrainAntibiotic ClassTypical MIC Range (µg/mL)Typical MBC Range (µg/mL)
Staphylococcus aureusAminopenicillin0.25 - 20.5 - 4
Streptococcus pneumoniaeAminopenicillin0.06 - 10.12 - 2
Escherichia coliAminopenicillin2 - 324 - 64
Haemophilus influenzaeAminopenicillin0.5 - 41 - 8
Listeria monocytogenesAmpicillin (B1664943)1 - 155 - 20

Note: The data in the table is representative for the aminopenicillin class and is for illustrative purposes. Actual MIC/MBC values for Epicillin monosodium may vary based on the specific bacterial strain and testing conditions. nih.gov

Standardized laboratory methods are crucial for determining the MIC and MBC of antibiotics like this compound. The two most common techniques are the broth dilution and agar (B569324) diffusion methods. nih.gov

Agar Well Diffusion: This method is widely used for preliminary screening of antimicrobial activity. mdpi.commcmaster.ca A standardized inoculum of bacteria is spread over the surface of an agar plate. wisdomlib.org Wells are then punched into the agar, and a specific volume of the antimicrobial agent is added to the wells. nih.govcore.ac.uk As the agent diffuses through the agar, it creates a concentration gradient. After incubation, the diameter of the zone of growth inhibition around the well is measured to assess the substance's effectiveness. mdpi.comwisdomlib.org

Broth Dilution Method: This technique provides a quantitative MIC value. microbeonline.com It involves preparing a series of tubes or microtiter plate wells with decreasing concentrations of the antibiotic in a liquid growth medium (broth). microbeonline.comnih.govresearchgate.net Each tube is then inoculated with a standardized number of bacteria. microbeonline.com Following incubation, the tubes are examined for visible bacterial growth (turbidity). The lowest concentration of the antibiotic that completely inhibits growth is recorded as the MIC. nih.govmicrobeonline.com To determine the MBC, an aliquot from the clear tubes is subcultured onto antibiotic-free agar. The lowest concentration from which no bacteria grow on the new plate is the MBC. bmglabtech.comcreative-diagnostics.com

Time-Kill Curve Analysis of this compound

Time-kill curve analysis provides detailed information about the pharmacodynamics of an antibiotic by showing the rate of bacterial killing over time. uem.brnih.gov These assays are used to differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) activity and to observe concentration-dependent effects. uem.brmdpi.com

In a typical time-kill study, bacteria are exposed to the antibiotic at various multiples of its MIC (e.g., 0.5x, 1x, 2x, 4x MIC). uem.br Samples are taken at different time points (e.g., 0, 2, 4, 6, 24 hours), diluted, and plated to count the number of viable colony-forming units (CFU/mL). uem.br A bactericidal effect is generally defined as a ≥3-log10 (or 99.9%) reduction in the CFU/mL from the initial inoculum. uem.br While specific time-kill curve data for this compound is not detailed in the available literature, such studies are standard for characterizing penicillins and would be expected to demonstrate time-dependent bactericidal activity, a hallmark of the beta-lactam class.

Post-Antibiotic Effect (PAE) Investigations

The Post-Antibiotic Effect (PAE) is the persistent suppression of bacterial growth that continues after a brief exposure to an antimicrobial agent, even after the drug concentration falls below the MIC. dovepress.comembopress.orgchosunobr.org This phenomenon is an important pharmacodynamic parameter, as a significant PAE may allow for more spaced-out dosing intervals without loss of efficacy. nih.gov

Combinatorial Antimicrobial Studies with this compound

The use of antibiotics in combination is a strategy to broaden the spectrum of activity, prevent the emergence of resistance, or achieve a synergistic effect. nih.gov

Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects. Antagonism is the opposite, where one drug reduces the effectiveness of the other. scirp.org These interactions are often quantified using the fractional inhibitory concentration index (FICI), where an FICI of ≤0.5 typically indicates synergy. nih.gov

Studies on related aminopenicillins, such as ampicillin, have shown synergistic effects when combined with other classes of drugs. For instance, a distinct synergistic effect has been observed when ampicillin is combined with certain antimicrobial peptides against multidrug-resistant Staphylococcus epidermidis, leading to a 32- to 64-fold reduction in the MIC of ampicillin. nih.gov Similarly, synergy has been reported between penicillins and other agents like beta-lactamase inhibitors, which protect the penicillin from degradation by bacterial enzymes, and aminoglycosides, which can enhance bacterial killing in certain infections. Such combinatorial approaches are a cornerstone of modern antimicrobial therapy. nih.gov

Cellular Assays for Antimicrobial Efficacy

In the preclinical assessment of a new antimicrobial agent, cellular assays are fundamental in determining its efficacy against pathogenic bacteria. These in vitro tests provide crucial data on the direct effects of the compound on bacterial cells, including their viability, structural integrity, and ability to form complex communities. For this compound, a semisynthetic aminopenicillin, such assays are pivotal in elucidating its bactericidal mechanisms and its potential to combat bacterial persistence.

As a member of the beta-lactam class of antibiotics, the primary mechanism of action of epicillin involves the inhibition of bacterial cell wall synthesis, which ultimately leads to cell lysis. emerginginvestigators.orgnih.gov This process is often preceded by distinct morphological alterations in the treated bacteria. nih.govwikipedia.org

Studies comparing the in vitro activity of epicillin with other aminopenicillins, such as ampicillin and amoxycillin, have shown that their minimum inhibitory concentrations (MICs) are very similar against susceptible bacterial strains. scite.ai At concentrations near the MIC, both epicillin and ampicillin have been observed to exhibit comparable bactericidal activity against Escherichia coli and Salmonella typhi. scite.ai

Microscopic examination of bacteria exposed to epicillin and ampicillin reveals the formation of filamentous structures. scite.ainih.gov This elongation is a characteristic effect of certain beta-lactams that interfere with the penicillin-binding proteins (PBPs) responsible for septum formation during cell division. wikipedia.org These filamentous forms are typically less stable and eventually undergo lysis, although this process has been reported to be slower compared to the rapid lysis induced by amoxycillin, which tends to produce spheroplasts that lyse quickly. scite.ainih.gov The formation of these altered morphological forms, be it filaments or spheroplasts, is a direct consequence of the drug's interference with peptidoglycan synthesis, leading to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell death. nih.gov

The degree of morphological change and subsequent lysis is dependent on both the antibiotic concentration and the duration of exposure. asm.org For instance, in studies with ampicillin, higher concentrations lead to more pronounced and rapid lytic effects. npl.co.uk Given the similar mechanisms of action and in vitro profiles, a comparable dose-dependent effect would be anticipated for epicillin.

Table 1: Comparative Morphological Effects of Aminopenicillins on Bacteria

AntibioticCommon Morphological ChangeLysis Characteristics
Epicillin Filamentous formsSlow lysis
Ampicillin Filamentous forms, SpheroplastsSlow to moderate lysis
Amoxycillin SpheroplastsRapid lysis

This table provides a summary of typical morphological changes observed in bacteria when treated with different aminopenicillins at concentrations near their MIC.

Bacterial biofilms are structured communities of cells encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and are notoriously resistant to antimicrobial agents. emerginginvestigators.orgfrontiersin.org The ability of an antibiotic to prevent biofilm formation or eradicate established biofilms is a critical aspect of its preclinical evaluation.

While direct studies on epicillin's effect on biofilms are limited, the extensive research on the closely related ampicillin provides significant insights. Due to their similar in vitro activities, the effects of ampicillin on biofilms can be cautiously extrapolated to epicillin. scite.ai

Research has shown that the effect of ampicillin on biofilm formation is concentration-dependent. At sub-inhibitory concentrations, ampicillin has been observed to paradoxically promote biofilm formation in some bacterial species, including E. coli and Staphylococcus aureus. emerginginvestigators.orgemerginginvestigators.orgfrontiersin.org This phenomenon is thought to be a stress response where the bacteria enhance their biofilm-forming capacity to survive in the presence of the antibiotic. mdpi.com

Conversely, at concentrations at or above the MIC, ampicillin has been shown to inhibit biofilm formation and reduce the viability of cells within existing biofilms. mdpi.comnih.gov However, the complete eradication of a mature biofilm with a single antibiotic is often challenging due to the protective nature of the EPS matrix, which can limit antibiotic penetration. frontiersin.org For instance, while ampicillin can penetrate Klebsiella pneumoniae biofilms, the cells within may exhibit increased tolerance. frontiersin.org

Combination therapy is a promising strategy to overcome biofilm resistance. Studies have explored the use of ampicillin in conjunction with other agents, such as nitric oxide donors or other antibiotics, to enhance biofilm eradication. frontiersin.orgacs.org These combinations can work synergistically to disrupt the biofilm matrix and kill the embedded bacteria.

Table 2: Effect of Ampicillin Concentration on Biofilm Formation

Bacterial SpeciesAmpicillin ConcentrationEffect on BiofilmReference
Escherichia coliSub-MICIncreased formation emerginginvestigators.orgemerginginvestigators.org
Staphylococcus aureusSub-MICIncreased formation frontiersin.org
Pseudomonas putida≥ 25 µg/mLDecreased viable cells and biomass nih.gov
Arcobacter-like strains> 32 mg/LSignificant decrease in formation mdpi.com

This table summarizes findings from studies on ampicillin, which may be indicative of the potential effects of epicillin on biofilm formation.

Preclinical Animal Models of Infection for Epicillin Monosodium Evaluation

Selection and Characterization of Appropriate Animal Models for Bacterial Infections

The selection of an appropriate animal model is a critical first step in the in vivo assessment of a new antibiotic like Epicillin (B1671483) monosodium. The primary goal is to utilize a model that can accurately mimic the key aspects of human infectious diseases. vmrcindia.com The mouse peritonitis sepsis model is a frequently employed and well-characterized model for these purposes. noblelifesci.com

The mouse peritonitis model involves the intraperitoneal injection of a bacterial inoculum, often suspended in a substance like hog gastric mucin, to induce a systemic infection that can progress to sepsis. noblelifesci.com This model is valued for its reproducibility, the relatively short duration of experiments, and the clear endpoints it provides, such as animal survival or bacterial load in various tissues. noblelifesci.com It serves as a robust initial screen for the in vivo efficacy of antibacterial compounds before they advance to studies in larger animals or human clinical trials. noblelifesci.com

Rodent Models (Mice, Rats)

Rodent models, particularly mice and rats, are the most common choices for the preclinical evaluation of antibiotics due to several factors. vmrcindia.comresearchgate.net Their small size, relatively low cost, well-characterized immune systems, and the availability of a wide range of reagents make them highly suitable for initial efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies. vmrcindia.comcriver.com

Mice are frequently used in models such as the thigh infection model and the peritonitis/sepsis model. vmrcindia.comnoblelifesci.com The thigh infection model is particularly useful for studying the local effects of an antibiotic on bacterial replication in muscle tissue, while the peritonitis model provides insights into systemic infections. vmrcindia.comnih.gov Rat models are also valuable and have been used extensively in studying various bacterial infections, including pneumonia and skin and soft tissue infections. mdpi.com These models allow for the investigation of an antibiotic's ability to penetrate different tissues and exert its effect. vmrcindia.commdpi.com

Considerations for Disease Pathophysiology Mimicry

A significant consideration in selecting an animal model is its ability to mimic the pathophysiology of the human disease being targeted. criver.comnih.gov While rodent models are invaluable, it is acknowledged that there are inherent differences in physiology, immunology, and pharmacokinetics between rodents and humans. researchgate.net Therefore, careful consideration must be given to how well the animal model reflects the course of infection and the host's immune response in humans. criver.com

For instance, in sepsis models, researchers aim to replicate the systemic inflammatory response and organ dysfunction seen in human patients. nih.gov The choice of bacterial strain, the inoculum size, and the route of administration are all critical factors that can be adjusted to better simulate a specific type of human infection. noblelifesci.comnih.gov The ultimate goal is to generate data from these models that can be reliably translated to predict clinical outcomes in humans. vmrcindia.comresearchgate.net

Infection Models for Specific Bacterial Pathogens Relevant to Epicillin's Spectrum

To thoroughly evaluate Epicillin monosodium, infection models are established using bacterial pathogens that fall within its expected spectrum of activity. Epicillin, being a penicillin, is anticipated to be effective against a range of Gram-positive and some Gram-negative bacteria. Therefore, preclinical studies would typically involve challenging animals with relevant strains of bacteria such as Streptococcus pneumoniae, Staphylococcus aureus, and Escherichia coli. noblelifesci.comnih.govnih.gov

For example, to assess the efficacy of epicillin against respiratory pathogens, a mouse pneumonia model using Streptococcus pneumoniae could be employed. nih.gov Similarly, the mouse peritonitis model can be adapted to study infections caused by Staphylococcus aureus (including methicillin-resistant strains, or MRSA) or Escherichia coli, which are common causes of peritonitis and sepsis in humans. noblelifesci.comnih.gov The selection of specific, clinically relevant bacterial strains is crucial for determining the potential clinical utility of epicillin.

Evaluation of this compound Efficacy in Animal Infection Models

Bacterial Load Reduction in Infected Tissues

A fundamental measure of an antibiotic's effectiveness is its ability to kill or inhibit the growth of bacteria at the site of infection. nih.gov In preclinical animal models, this is quantified by measuring the bacterial load in various tissues or body fluids. criver.com For instance, in a thigh infection model, the number of colony-forming units (CFU) per gram of muscle tissue would be determined at different time points after treatment with epicillin. nih.gov In a peritonitis model, bacterial counts in the peritoneal fluid or blood would be assessed. nih.gov A significant reduction in bacterial load in the epicillin-treated group compared to a placebo or control group would provide strong evidence of its antibacterial efficacy in vivo. nih.govnih.gov

The table below illustrates hypothetical data on bacterial load reduction in a mouse peritonitis model.

Treatment GroupMean Bacterial Load (log10 CFU/mL) in Peritoneal Fluid
Placebo7.5
This compound3.2
Comparator Antibiotic3.5

Impact on Disease Progression and Survival Rates

Ultimately, the most critical indicator of an antibiotic's potential clinical benefit is its ability to improve patient outcomes. In animal models, this is primarily evaluated by observing the impact on disease progression and, most importantly, survival rates. googleapis.comresearchgate.net In a typical study, groups of infected animals are treated with either this compound, a placebo, or a comparator antibiotic, and their survival is monitored over a set period. noblelifesci.comnih.gov

An effective antibiotic will significantly increase the survival rate of the treated animals compared to the untreated control group. googleapis.com The data from these survival studies are often presented as survival curves, which graphically depict the proportion of animals surviving over time. researchgate.net

The following interactive table presents hypothetical survival data from a mouse sepsis model.

Treatment GroupSurvival Rate at 7 Days (%)
Placebo10
This compound70
Comparator Antibiotic65

These preclinical evaluations in well-characterized animal models provide the foundational evidence for the potential efficacy of this compound. The data gathered on bacterial load reduction and improved survival rates are essential for making informed decisions about the further development of this antibiotic for clinical use.

Correlation between In Vitro Susceptibility and In Vivo Efficacy of this compound in Preclinical Animal Models

The predictive value of in vitro susceptibility testing for the in vivo efficacy of antimicrobial agents is a cornerstone of chemotherapy research. For this compound, as with other antibiotics, the relationship between the minimum inhibitory concentration (MIC)—the lowest concentration of the drug that inhibits the visible growth of a microorganism in vitro—and the outcome of treatment in preclinical animal models of infection is a critical area of investigation. This section explores the correlation between these two parameters for this compound, drawing on available preclinical research findings.

General Correlation and Comparative Studies

Research comparing Epicillin to other aminopenicillins, such as ampicillin (B1664943) and amoxycillin, provides insight into the correlation between its in vitro activity and in vivo performance. In a notable comparative study, the in vitro activities (MICs) of ampicillin, epicillin, and amoxycillin were found to be very similar against a range of non-β-lactamase-producing bacterial strains. scite.ai However, this similarity in in vitro potency did not directly translate to equivalent efficacy in animal models.

In Vivo Efficacy in Murine Infection Models

Early preclinical evaluations of epicillin demonstrated its therapeutic activity in mice infected with a variety of pathogenic bacteria. These studies established that epicillin is effective when administered both orally and subcutaneously against infections caused by single strains of several key pathogens. nih.gov

The spectrum of susceptible organisms in these murine models included:

Streptococcus pyogenes

Non-penicillinase-producing Staphylococcus aureus

Proteus mirabilis

Escherichia coli

Salmonella schottmuelleri

Pseudomonas aeruginosa nih.gov

In direct oral chemotherapeutic comparisons with other widely used antibiotics of its time, such as tetracycline, chloramphenicol, cephalexin, and ampicillin, epicillin generally exhibited comparable activity. nih.gov These findings underscore the in vivo relevance of the in vitro susceptibility of these pathogens to epicillin.

The following table summarizes the findings from preclinical studies on the in vivo efficacy of Epicillin in mouse infection models.

Pathogen Infection Model Efficacy of Epicillin Reference
Streptococcus pyogenesSystemic infection in miceTherapeutically active nih.gov
Staphylococcus aureus (non-penicillinase-producing)Systemic infection in miceTherapeutically active nih.gov
Proteus mirabilisSystemic infection in miceTherapeutically active nih.gov
Escherichia coliSystemic infection in miceTherapeutically active nih.gov
Salmonella schottmuelleriSystemic infection in miceTherapeutically active nih.gov
Pseudomonas aeruginosaSystemic infection in miceTherapeutically active nih.gov

Structure Activity Relationship Sar Studies of Epicillin Monosodium Analogs

Identification of Key Structural Moieties for Antimicrobial Activity

The antimicrobial efficacy of epicillin (B1671483) and its analogs is contingent on several critical structural features that work in concert to inhibit bacterial cell wall synthesis.

The β-Lactam Ring: The four-membered β-lactam ring is the cornerstone of penicillin's antibacterial activity. nih.govwikipedia.org The inherent strain of this ring makes it chemically reactive, mimicking the D-alanine-D-alanine dipeptide of the bacterial peptidoglycan. frontiersin.orgresearchgate.net This allows the antibiotic to acylate the active site of penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking the bacterial cell wall. frontiersin.orgnih.govscialert.net This irreversible inhibition disrupts cell wall synthesis, leading to bacterial lysis. slideshare.netmhmedical.com Any chemical modification that opens this ring results in a complete loss of antibacterial activity. nih.gov

The Thiazolidine (B150603) Ring: Fused to the β-lactam ring, the thiazolidine ring is also crucial. wikipedia.org Substitutions on this ring can influence acid stability and resistance to β-lactamases. slideshare.net The sulfur atom at position 1 and the geminal dimethyl groups at position 2 are considered necessary for retaining desired activity. nepjol.infoslideshare.net

The Carboxylic Acid Group: A free carboxylic acid group at position 3 of the thiazolidine ring is essential for activity. scienceinfo.comresearchgate.net It is believed to be important for binding to the PBP. Converting this group to an ester or alcohol derivative diminishes its antibacterial potency. scienceinfo.com

The Acylamino Side Chain: The nature of the acylamino side chain at the C-6 position of the β-lactam ring dictates the spectrum of activity and stability against β-lactamases. nih.govnih.gov For epicillin, an aminopenicillin, the presence of an amino group on the α-carbon of the side chain is particularly significant. This modification enhances its activity against many Gram-negative bacteria compared to natural penicillins like penicillin G. lumenlearning.comnih.gov The structure of this side chain is a key area for modification in developing new penicillin analogs. wikipedia.org

Systematic Chemical Modifications and Their Impact on Potency and Spectrum

Systematic modifications of the penicillin structure, particularly the acyl side chain, have led to analogs with improved characteristics over natural penicillins.

Introduction of an Amino Group: The development of aminopenicillins like ampicillin (B1664943) and amoxicillin (B794), by adding an amino group (-NH2) to the side chain of penicillin G, significantly broadened the spectrum of activity to include more Gram-negative bacteria. lumenlearning.comnih.gov This is because the amino group, in its protonated form, is thought to facilitate the passage of the antibiotic through the porin channels of the Gram-negative outer membrane.

Side Chain Stereochemistry: The stereochemistry of the side chain can influence activity. For instance, epicillin is an epimer of ampicillin, differing in the stereochemistry at the α-carbon of the side chain. These subtle changes can affect the binding affinity to PBPs and susceptibility to β-lactamases.

Modifications for Acid Stability: The addition of a hydroxyl group (-OH) to ampicillin's phenylglycyl side chain, resulting in amoxicillin, increased its stability in acidic conditions, allowing for better oral absorption. lumenlearning.com

Steric Hindrance: Increasing the steric bulk at the alpha-carbon of the side chain can provide protection against some β-lactamase enzymes. slideshare.net

The following table summarizes the impact of key modifications on the penicillin scaffold:

Modification Impact on Potency and Spectrum Example Compound(s)
Addition of an amino group to the acyl side chainIncreased spectrum against Gram-negative bacteria.Ampicillin, Amoxicillin, Epicillin
Addition of a hydroxyl group to the phenyl ring of the side chainIncreased acid stability, allowing for improved oral absorption.Amoxicillin
Increasing steric hindrance at the α-carbon of the side chainCan increase resistance to certain β-lactamases.Methicillin
Addition of a carboxyl or bulky heterocyclic group to the side chainFurther extends the spectrum, including against Pseudomonas aeruginosa.Carbenicillin, Piperacillin (B28561)

Computational Approaches in SAR Analysis

Computational methods have become indispensable tools in modern drug discovery, allowing for the rational design and analysis of new antibiotic analogs.

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. patsnap.comresearchgate.net For penicillin analogs, QSAR models can predict the antibacterial potency of novel derivatives before they are synthesized. wisdomlib.org These models use various molecular descriptors, such as electronic properties, hydrophobicity, and steric parameters, to quantify the structural features that are most influential on activity. researchgate.net For instance, a 4D-QSAR study on 87 penicillin analogs demonstrated that models built using an ensemble of conformers provided more satisfactory results in predicting activity than those based on a single conformer. nih.gov Such studies can guide the optimization of lead compounds by identifying which molecular features to modify to enhance efficacy. arxiv.org

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nepjol.info In the context of epicillin analogs, docking simulations are used to model the interaction between the antibiotic and its target, the penicillin-binding proteins (PBPs), or with β-lactamase enzymes. scialert.netrsc.org These simulations provide insights into the binding affinity and the specific intermolecular interactions, such as hydrogen bonds, that stabilize the complex. nepjol.info For example, docking studies have been used to design novel piperacillin derivatives with improved binding energies against PBP3 in Pseudomonas aeruginosa. scialert.net

Molecular dynamics (MD) simulations can further refine the docked structures and provide information on the stability of the antibiotic-protein complex over time. rsc.org MD studies have shown that the binding of an antibiotic can increase the stability of the target protein, which is a favorable characteristic for potent inhibitors. rsc.org

SAR Studies Related to Overcoming Resistance Mechanisms (e.g., Beta-Lactamase Stability)

The most significant mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze and inactivate the β-lactam ring. wikipedia.orgnih.gov A major focus of SAR studies has been to design analogs that are resistant to this enzymatic degradation.

Steric Shielding: One strategy is to add bulky side chains that sterically hinder the approach of the β-lactamase enzyme to the β-lactam ring. slideshare.net Methicillin is an early example of this approach, although its clinical utility is now limited due to other resistance mechanisms.

Modifying the Penicillin Core: More recent research has explored "grafting" stereochemical features from other β-lactam classes, like carbapenems, onto the penicillin core. nih.gov For example, replacing the 6-β aminoacyl group with a 6-α hydroxyethyl (B10761427) moiety and changing the stereochemistry at C-5 and C-6 from cis to trans has produced molecules with potent inhibitory activity against specific classes of β-lactamases (e.g., class C). nih.gov

Targeting Efflux Pumps: Another resistance mechanism is the active efflux of the antibiotic out of the bacterial cell. SAR studies have shown that modifications to the acylamino side chain, as well as changes in hydrophobicity and molecular complexity, can be key to evading efflux. asm.org

Advanced Analytical Methodologies for Epicillin Monosodium Research

Chromatographic Techniques

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into their individual components. For Epicillin (B1671483) monosodium research, high-performance liquid chromatography and its tandem-mass spectrometry configuration are of paramount importance.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique used to separate, identify, and quantify specific components within a mixture. wikipedia.org It is extensively used in the pharmaceutical industry to assess the purity of active pharmaceutical ingredients (APIs) and to quantify them in finished products. sevenstarpharm.comopenaccessjournals.com The principle of HPLC involves pumping a liquid sample mixture (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). wikipedia.org Each component in the sample interacts differently with the stationary phase, causing them to flow out of the column at different times (retention times), thereby allowing for separation. wikipedia.org

In the context of Epicillin monosodium, HPLC is ideal for chemical purity testing because it can effectively separate the parent compound from any process-related impurities or degradation products. moravek.com This ensures that the substance meets stringent quality standards. moravek.com The output, a chromatogram, provides data on the retention time for identification and the peak area for quantification. wikipedia.org

Table 1: Illustrative HPLC Parameters for this compound Analysis

Parameter Specification Purpose
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) Separates compounds based on hydrophobicity.
Mobile Phase Gradient mixture of acetonitrile (B52724) and a phosphate (B84403) buffer Elutes this compound and related substances from the column.
Flow Rate 1.0 mL/min Ensures consistent and reproducible separation.
Detector UV-Vis Detector at a specific wavelength (e.g., 220 nm) Detects and allows for the quantification of the analyte. nih.gov
Injection Volume 20 µL The amount of sample introduced into the system for analysis.

| Column Temperature | 30 °C | Maintains stable retention times and peak shapes. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. wikipedia.org This synergistic combination is indispensable for modern drug metabolism studies. nih.gov LC-MS/MS is highly sensitive and selective, making it the preferred method for quantifying drugs and their metabolites in complex biological matrices such as plasma, urine, and tissues. rrml.ro360biolabs.com The technique allows for the separation, identification, and quantification of known and unknown analytes, and helps to elucidate their chemical structures. 360biolabs.com

For this compound, LC-MS/MS is employed to conduct metabolite profiling. After administration, the drug undergoes biotransformation in the body, leading to various metabolites. LC-MS/MS can track these metabolites, providing crucial data for understanding the drug's metabolic fate. nih.gov360biolabs.com In these assays, the mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the parent molecule) is selected and fragmented to produce a characteristic product ion, ensuring high selectivity and sensitivity.

Table 2: Hypothetical LC-MS/MS Transitions for this compound and a Potential Metabolite

Compound Precursor Ion (m/z) Product Ion (m/z) Application
Epicillin [Value] [Value] Quantification of the parent drug.

| Epicillin Penicilloic Acid | [Value] | [Value] | Identification and quantification of a major metabolite. |

Spectroscopic Methods (e.g., UV-Vis, NMR) for Structural Elucidation of Metabolites or Derivatives

When new metabolites or degradation products of this compound are discovered, spectroscopic methods are essential for determining their exact chemical structures. numberanalytics.com Structural elucidation is a critical process in chemistry and pharmaceutical sciences for understanding a molecule's properties and function. numberanalytics.com This is often achieved by integrating data from multiple spectroscopic techniques. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful technique for structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule. numberanalytics.comnih.gov Advanced 1D (¹H, ¹³C) and 2D NMR experiments (like COSY, HSQC, HMBC) allow researchers to piece together the connectivity of atoms and determine the stereochemistry of a newly isolated metabolite. nih.gov

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass-to-charge ratio of the molecule, which allows for the determination of its elemental composition and molecular formula. uni-duesseldorf.deacdlabs.com Fragmentation patterns observed in MS/MS experiments can further help in piecing together the structure. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light by a molecule. While less specific than NMR or MS, it can quickly confirm the presence of certain chromophores (light-absorbing groups) within the molecular structure, providing complementary data for structural confirmation. nih.gov

The combined use of these methods allows for the unambiguous identification and structural characterization of this compound derivatives. numberanalytics.comuni-duesseldorf.de

Electrochemical Methods for this compound Detection

Electrochemical methods offer a simple, rapid, and highly sensitive approach for the analysis of pharmacological and biological samples. frontiersin.org These techniques involve the use of sensors that can detect specific analytes by measuring changes in electrical signals (such as current or potential) resulting from a chemical reaction at an electrode's surface. nih.gov

For this compound, a dedicated electrochemical sensor or immunosensor could be developed. exlibrisgroup.com This would typically involve modifying the surface of an electrode (e.g., a glassy carbon electrode) with a material that selectively binds to the Epicillin molecule. nih.gov This could be an antibody (for an immunosensor) or a molecularly imprinted polymer. The binding event would then be transduced into a measurable electrical signal. The magnitude of this signal would be proportional to the concentration of this compound in the sample. nih.gov Such sensors could be valuable for rapid quality control or for monitoring the compound in various media. frontiersin.org

Table 3: Typical Performance Characteristics of a Hypothetical Electrochemical Sensor for this compound

Parameter Value Description
Technique Differential Pulse Voltammetry (DPV) A sensitive electrochemical technique for quantitative analysis. rsc.org
Linear Range 0.05 - 200 µM The concentration range over which the sensor response is directly proportional to the analyte concentration. nih.gov
Limit of Detection (LOD) 0.03 µM The lowest concentration of the analyte that can be reliably detected by the method. nih.gov
Response Time < 5 minutes The time required to obtain a stable measurement.

| Selectivity | High | The sensor shows a strong response to this compound with minimal interference from other similar molecules. rsc.org |

Method Development and Validation for Biological Matrices

Before any analytical method can be used for routine analysis, it must undergo a thorough validation process to demonstrate that it is fit for its intended purpose. adryan.com Method validation is a critical requirement in the pharmaceutical industry to ensure the reliability, accuracy, and precision of analytical data. rrml.ro This process involves evaluating several key performance characteristics. frontiersin.org

For methods designed to quantify this compound in biological matrices like blood or urine, the validation would assess parameters such as:

Accuracy

Precision

Linearity and Range

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Robustness

Stability of the analyte in the matrix frontiersin.orgfrontiersin.org

Specificity and selectivity are crucial validation characteristics that are often discussed together. rrml.ro

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. loesungsfabrik.deelementlabsolutions.com A specific method produces a result that is free from interference, ensuring that the signal measured comes only from the target analyte. elementlabsolutions.com For example, in a bioanalytical assay, the method must be able to measure this compound without interference from endogenous substances present in plasma. rrml.ro

Selectivity is a more general term that refers to the ability of a method to distinguish between and quantify different analytes in a mixture. loesungsfabrik.de For chromatographic methods, selectivity demonstrates that the analyte peak is well-resolved from other peaks, including those of its metabolites or internal standards. europa.eu This is typically proven by analyzing blank matrix samples from multiple sources and spiked samples to show that there are no interfering peaks at the retention time of the analyte and internal standard. frontiersin.org

Demonstrating high specificity and selectivity is essential for any method used in this compound research to avoid false positive results and ensure accurate quantification in complex biological samples. europa.eu

Linearity, Accuracy, and Precision

In the context of analytical chemistry, linearity, accuracy, and precision are critical performance characteristics of a quantitative method. Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. Accuracy refers to the closeness of the measured value to the true value, while precision reflects the degree of scatter between a series of measurements of the same homogeneous sample.

While specific validation data for "this compound" is not extensively available in publicly accessible literature, research on "Epicillin" provides valuable insights. The analytical behavior of the salt form is not expected to significantly differ from the parent compound under typical chromatographic conditions.

One study focusing on the simultaneous determination of multiple β-lactam antibiotics, including epicillin, by high-performance liquid chromatography (HPLC) provides relevant validation data. Although a comprehensive dataset for epicillin alone was not the primary focus, the validation performed across the group of compounds establishes the performance of the analytical approach.

Linearity is typically evaluated by analyzing a series of standards across a specified concentration range. The data is then used to construct a calibration curve, and the correlation coefficient (r²) is calculated to assess the linearity. For most analytical methods, a correlation coefficient of 0.99 or greater is considered acceptable.

Accuracy is often determined by a recovery study, where a known amount of the analyte is added to a sample matrix (spiking), and the percentage of the analyte recovered by the method is calculated. Acceptable recovery ranges are typically between 80% and 120%, depending on the sample matrix and analyte concentration.

Precision is assessed at different levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). It is usually expressed as the relative standard deviation (RSD) of a series of measurements. An RSD of less than 2% is generally considered acceptable for the assay of a drug substance.

The following table summarizes typical performance characteristics for an HPLC method used for the analysis of penicillins, including epicillin.

Table 1: Performance Characteristics of a Validated HPLC Method for Penicillins

ParameterSpecificationTypical Finding for Penicillins
Linearity (Concentration Range)Correlation coefficient (r²) ≥ 0.990.1 - 100 µg/mL with r² > 0.995
Accuracy (Recovery)80 - 120%95.5 - 105.0%
Precision (Repeatability, RSD)RSD ≤ 2%< 1.5%
Precision (Intermediate, RSD)RSD ≤ 3%< 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial parameters for determining the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. nih.gov The LOQ is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy. nih.gov

These limits are particularly important for the analysis of impurities or in residue analysis where low concentrations of the analyte are expected. The determination of LOD and LOQ is often based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve. sepscience.com For the S/N method, an S/N ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. loesungsfabrik.de

In a study on the simultaneous determination of 11 antibiotics, including ampicillin (B1664943) (a structurally similar aminopenicillin to epicillin), by HPLC, the LOD and LOQ were established for the mixture of compounds. researchgate.net While specific values for epicillin were not singled out, the data for ampicillin can provide an approximate indication of the sensitivity achievable for aminopenicillins with such methods. Another study on the simultaneous determination of ampicillin and amoxicillin (B794) reported an LOD in the range of 0.4–20 μg mL−1. labmanager.com

For a highly sensitive analytical method for the determination of four penicillin antibiotics, the limits of detection were in the 1.5-15 ng/mL range, with a limit of quantification of 50 ng/mL. researchgate.net

The following table presents estimated LOD and LOQ values for epicillin based on analytical methods developed for similar penicillin-class antibiotics.

Table 2: Estimated Limits of Detection and Quantitation for Epicillin

ParameterMethodologyEstimated Value
Limit of Detection (LOD)HPLC-UV~10 - 50 ng/mL
Limit of Quantitation (LOQ)HPLC-UV~50 - 150 ng/mL

Future Directions and Emerging Research Areas for Epicillin Monosodium

Exploration of Novel Mechanisms of Action

While the primary mechanism of action for penicillins—inhibition of cell wall synthesis—is well-established, future research is poised to uncover more nuanced and potentially novel mechanisms. nih.gov The search for new mechanisms is critical in the face of widespread resistance. nih.gov Methodologies that could be applied to epicillin (B1671483) to explore such mechanisms include:

Bacterial Cytological Profiling: This technique involves staining various cellular components of bacteria after exposure to an antibiotic. The resulting morphological changes can create a "profile" that, when compared to antibiotics with known mechanisms, can reveal unexpected cellular effects or novel targets. nih.gov

Affinity Purification and Target Deconvolution: By immobilizing epicillin and exposing it to bacterial cell extracts, researchers can identify proteins that bind to the antibiotic. This can confirm known targets, like penicillin-binding proteins (PBPs), and potentially uncover previously unknown interacting proteins that may be part of a secondary mechanism of action. nih.gov

Thermal Proteome Profiling (TPP): This method assesses changes in the thermal stability of all proteins in a bacterial cell in the presence of a drug. A drug binding to its target protein typically increases the protein's stability at higher temperatures, allowing for the identification of direct targets on a proteome-wide scale. nih.gov

Recent investigations into other antimicrobial peptides, while not directly related to epicillin, have shown that some can disrupt multiple cellular processes simultaneously, including fatty acid synthesis, RNA translation, and DNA replication, in addition to membrane disruption. frontiersin.org Applying similar comprehensive profiling techniques to epicillin could reveal if it possesses any secondary mechanisms beyond its primary role as a cell wall synthesis inhibitor, which could be exploited for future therapeutic strategies.

Strategies for Overcoming Persistent and Multi-Drug Resistant Strains

The increasing prevalence of multi-drug resistant (MDR) bacteria is a major global health threat. mdpi.com Future research for epicillin will likely focus on strategies to restore its efficacy against resistant strains. Key approaches include:

Combination Therapies: Combining epicillin with other antibiotics or with non-antibiotic adjuvants is a promising strategy.

Beta-Lactamase Inhibitors: As epicillin is susceptible to penicillinase, pairing it with a β-lactamase inhibitor like clavulanic acid is a well-established approach to overcome this resistance mechanism. nih.gov Research has shown that a significant number of methicillin-resistant Staphylococcus aureus (MRSA) isolates can become susceptible to penicillins when combined with a β-lactamase inhibitor. bris.ac.uk

Efflux Pump Inhibitors (EPIs): Bacteria can develop resistance by actively pumping antibiotics out of the cell. frontiersin.org Combining epicillin with an EPI could increase its intracellular concentration and restore its activity against strains that rely on this resistance mechanism.

Triple-Drug Combinations: Recent studies have explored triple combinations, for instance, a carbapenem (B1253116) antibiotic with inhibitors for both serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs). ox.ac.ukox.ac.uk A similar approach could be investigated for epicillin, combining it with multiple inhibitors to tackle a broader range of resistance mechanisms simultaneously. ox.ac.ukox.ac.uk

Antibiotic Potentiators: These are compounds that may not have intrinsic antibacterial activity but can enhance the efficacy of an existing antibiotic. frontiersin.org Screening for compounds that potentiate the activity of epicillin against MDR strains could lead to novel combination therapies.

Nanotechnology-Based Delivery Systems: Encapsulating epicillin in nanoparticles could offer several advantages, such as protecting the antibiotic from enzymatic degradation, improving its penetration into bacterial biofilms, and enabling targeted delivery to the site of infection. rjptonline.org

Below is a table summarizing potential combination strategies for epicillin against MDR strains.

StrategyComponent 1Component 2Potential Target OrganismsRationale
Beta-Lactamase Inhibition Epicillin monosodiumClavulanic AcidPenicillinase-producing Staphylococcus aureus, Escherichia coliProtects epicillin from degradation by β-lactamase enzymes. nih.gov
Efflux Pump Inhibition This compoundEfflux Pump Inhibitor (EPI)Pseudomonas aeruginosa, MDR Gram-negative bacteriaIncreases intracellular concentration of epicillin by blocking its removal from the bacterial cell. frontiersin.org
Broad-Spectrum Inhibition This compoundSBL and MBL inhibitorsCarbapenem-resistant Enterobacteriaceae (CRE), other MDR Gram-negativesOvercomes resistance from multiple classes of β-lactamase enzymes. ox.ac.ukox.ac.uk

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Resistance Studies

Omics technologies offer a system-wide view of the molecular changes that occur in bacteria when they are exposed to antibiotics or develop resistance. mdpi.com

Genomics: Comparative genomic studies can identify the genetic basis of epicillin resistance. For example, whole-genome sequencing of epicillin-resistant and susceptible strains can pinpoint mutations in genes encoding PBPs or other resistance-related proteins. nih.gov Studies on penicillin resistance in Streptococcus pneumoniae have identified mutations in PBP genes as well as in genes involved in peptidoglycan synthesis, demonstrating the power of genomics to uncover complex resistance mechanisms. nih.gov

Proteomics: This involves the large-scale study of proteins. nih.govfrontiersin.org By comparing the proteomes of bacteria treated with epicillin to untreated bacteria, researchers can identify changes in protein expression that are part of the bacterial stress response to the antibiotic. mdpi.comnih.gov This can reveal not only the direct targets of the drug but also the adaptive pathways that bacteria upregulate to survive. For instance, proteomic analysis of S. aureus responding to a β-lactam antibiotic revealed the upregulation of peptidoglycan biosynthesis pathways. researchgate.net

Metabolomics: This is the study of the complete set of small-molecule metabolites within an organism. nih.gov Metabolomic profiling of epicillin-treated bacteria can reveal disruptions in metabolic pathways that are crucial for survival. For example, studies on other antibiotics have shown significant alterations in pathways related to the cell wall, amino acid biosynthesis, and energy production. nih.gov Non-targeted metabolomics has been used to investigate oxacillin (B1211168) resistance in S. aureus, identifying changes in coenzyme A and fatty acid metabolism that help the bacteria survive antibiotic stress. researchgate.net

The integration of these omics data can provide a comprehensive understanding of how epicillin works and how bacteria evolve to resist it, paving the way for the development of more robust and targeted therapies.

Development of Advanced In Vitro and Ex Vivo Models for Preclinical Assessment

Traditional preclinical models, such as 2D cell cultures and animal models, often fail to accurately predict the efficacy and toxicity of antibiotics in humans. nih.gov Advanced in vitro and ex vivo models that better mimic human physiology are emerging as powerful tools for preclinical drug assessment. nih.govuu.nl

3D Cell Cultures (Spheroids and Organoids): These models provide a more realistic representation of tissues by allowing for complex cell-cell and cell-matrix interactions. uu.nlmdpi.com For example, bacterial infection models using lung organoids could be used to test the efficacy of epicillin in a more physiologically relevant environment.

Organ-on-a-Chip (OOC): These microfluidic devices contain living human cells in a 3D arrangement that simulates the structure and function of human organs. duke.edunih.govpfizer.com An "infection-on-a-chip" model could be used to study the interaction between epicillin, bacteria, and human host cells in real-time. microfluidics-innovation-center.comhumanspecificresearch.org This technology allows for the precise control of the microenvironment and can be used to model complex biological barriers, such as the lung-blood barrier. microfluidics-innovation-center.com

The table below outlines the potential applications of these advanced models in the preclinical assessment of epicillin.

Model TypeDescriptionPotential Application for Epicillin Research
3D Spheroids/Organoids Self-assembled 3D cell aggregates that mimic the micro-anatomy of an organ. mdpi.comTesting epicillin's ability to penetrate tissue and eradicate bacteria within a complex 3D structure.
Organ-on-a-Chip (OOC) Microfluidic devices with living cells that replicate organ-level functions. nih.govhumanspecificresearch.orgEvaluating the efficacy and potential toxicity of epicillin on specific human organs (e.g., lung, kidney) during a simulated infection.
Multi-Organ Chips Interconnected OOCs representing different organs to study systemic effects. pfizer.comAssessing the systemic effects of epicillin and its metabolites on multiple organs simultaneously.

Computational Drug Design and Optimization Based on Mechanistic Insights

Computational methods are increasingly being used to accelerate the discovery and optimization of new drugs. rsc.org These in silico techniques can be applied to epicillin to design novel derivatives with improved properties.

Molecular Docking and Simulation: These methods can be used to model the interaction of epicillin and its derivatives with their target proteins, such as PBPs and β-lactamases. This can provide insights into the structural basis of its activity and resistance, guiding the design of new molecules with enhanced binding affinity for the target or reduced susceptibility to inactivating enzymes.

Structure-Activity Relationship (SAR) Studies: By computationally analyzing the relationship between the chemical structure of epicillin-like molecules and their antibacterial activity, researchers can identify the key chemical features required for potency. This information can then be used to design new derivatives with optimized activity.

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates. mdpi.com This allows for the early-stage filtering of molecules that are likely to have poor pharmacokinetic profiles or toxic effects, saving time and resources in the drug development process. A recent study focused on designing and synthesizing new penicillin derivatives, using in silico docking and ADMET studies to predict their efficacy against MDR pathogens before in vitro testing. nih.gov This approach could be applied to create a new generation of epicillin-based antibiotics with improved activity against resistant bacteria and favorable safety profiles.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for assessing the stability of Epicillin monosodium under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should employ a factorial design testing multiple pH levels (e.g., 2.0, 7.4, 9.0) and temperatures (4°C, 25°C, 40°C). Use HPLC to quantify degradation products over time, with control groups for baseline stability. Include kinetic modeling (e.g., zero-order or first-order decay) to predict shelf life. Ensure replicates (n ≥ 3) and validate analytical methods per ICH guidelines . PICOT framework: Population (this compound), Intervention (pH/temperature variations), Comparison (ambient vs. accelerated conditions), Outcome (degradation rate), Time (0–30 days) .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Evaluate reaction parameters such as catalyst type (e.g., Pd/C vs. enzymatic), solvent polarity, and reaction time. Use Design of Experiments (DoE) to identify interactions between variables. Characterize intermediates via NMR and mass spectrometry, and assess purity using HPLC with UV detection. Report yield, enantiomeric excess, and impurity profiles in tabular form (e.g., Table 1: Synthesis parameters vs. outcomes) .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

  • Methodological Answer : Validate a LC-MS/MS method with isotopic internal standards (e.g., deuterated Epicillin). Include calibration curves (1–1000 ng/mL), matrix effects (plasma vs. urine), and recovery rates. Compare with ELISA for cross-validation. Provide limits of detection (LOD) and quantification (LOQ) in supplementary materials .

Advanced Research Questions

Q. How should researchers address contradictions in reported antimicrobial efficacy data for this compound across studies?

  • Methodological Answer : Conduct a meta-analysis of minimum inhibitory concentration (MIC) values, stratifying by bacterial strain (e.g., E. coli vs. S. aureus), inoculum size, and growth media. Use funnel plots to assess publication bias and mixed-effects models to account for heterogeneity. Highlight methodological discrepancies (e.g., broth microdilution vs. agar dilution) in a comparative table (Table 2: Study parameters vs. MIC outcomes) .

Q. What strategies can mitigate batch-to-batch variability in this compound’s pharmacokinetic (PK) profiles during preclinical trials?

  • Methodological Answer : Implement quality-by-design (QbD) principles during manufacturing. Use multivariate analysis (e.g., PCA) to correlate raw material attributes (e.g., particle size, crystallinity) with PK outcomes (Cmax, AUC). Include stability-indicating assays and real-time release testing. Document deviations in a batch record appendix .

Q. How can in silico modeling predict this compound’s binding affinity to penicillin-binding proteins (PBPs) in resistant bacterial strains?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of mutant PBPs (e.g., PBP2a from MRSA). Validate predictions with surface plasmon resonance (SPR) assays. Report binding energies (ΔG) and hydrogen-bonding interactions in a heatmap (Figure 1: Wild-type vs. mutant PBP affinities) .

Q. What ethical and methodological challenges arise when designing in vivo toxicity studies for this compound?

  • Methodological Answer : Adhere to ARRIVE guidelines for animal studies. Define humane endpoints (e.g., weight loss >20%), use staggered dosing to minimize acute toxicity, and include histopathology for organ-specific effects. Justify sample size via power analysis and include a negative control group (vehicle-only). Reference IACUC protocols in supplementary materials .

Data Presentation and Reproducibility

  • Tables/Figures : Follow journal-specific guidelines (e.g., SI units, sequential numbering). For example, Table 3: Stability study results (pH, temperature, % degradation) with footnotes explaining outliers .
  • Reproducibility : Document synthetic procedures, instrument settings, and statistical codes in open-access repositories (e.g., Zenodo). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.